methyl 2-{(5E)-2,4-dioxo-5-[4-(phenylsulfanyl)benzylidene]-1,3-thiazolidin-3-yl}propanoate
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Overview
Description
Methyl 2-{(5E)-2,4-dioxo-5-[4-(phenylsulfanyl)benzylidene]-1,3-thiazolidin-3-yl}propanoate is a complex organic compound with a unique structure that includes a thiazolidine ring, a benzylidene group, and a phenylsulfanyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{(5E)-2,4-dioxo-5-[4-(phenylsulfanyl)benzylidene]-1,3-thiazolidin-3-yl}propanoate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of a thiazolidine-2,4-dione derivative with a benzylidene compound in the presence of a base. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{(5E)-2,4-dioxo-5-[4-(phenylsulfanyl)benzylidene]-1,3-thiazolidin-3-yl}propanoate can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The benzylidene group can be reduced to a benzyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenylsulfanyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Various nucleophiles depending on the desired substitution
Major Products
Oxidation: Sulfoxide or sulfone derivatives
Reduction: Benzyl derivatives
Substitution: Compounds with different substituents replacing the phenylsulfanyl group
Scientific Research Applications
Methyl 2-{(5E)-2,4-dioxo-5-[4-(phenylsulfanyl)benzylidene]-1,3-thiazolidin-3-yl}propanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 2-{(5E)-2,4-dioxo-5-[4-(phenylsulfanyl)benzylidene]-1,3-thiazolidin-3-yl}propanoate involves its interaction with specific molecular targets. The compound’s thiazolidine ring and benzylidene group can interact with enzymes or receptors, modulating their activity. The phenylsulfanyl group may also play a role in binding to target molecules, enhancing the compound’s overall efficacy.
Comparison with Similar Compounds
Similar Compounds
- (2E,5E)-2,5-Bis(4-methylbenzylidene)cyclopentanone
- 2-Methyl-2-(phenylsulfanyl)propanoic acid
- 5-Methoxy-2-(methylsulfanyl)-4-(phenylsulfanyl)pyrimidine
Uniqueness
Methyl 2-{(5E)-2,4-dioxo-5-[4-(phenylsulfanyl)benzylidene]-1,3-thiazolidin-3-yl}propanoate is unique due to its combination of a thiazolidine ring, benzylidene group, and phenylsulfanyl moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
methyl 2-[(5E)-2,4-dioxo-5-[(4-phenylsulfanylphenyl)methylidene]-1,3-thiazolidin-3-yl]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO4S2/c1-13(19(23)25-2)21-18(22)17(27-20(21)24)12-14-8-10-16(11-9-14)26-15-6-4-3-5-7-15/h3-13H,1-2H3/b17-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATIVJPQMASKGJP-SFQUDFHCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)N1C(=O)C(=CC2=CC=C(C=C2)SC3=CC=CC=C3)SC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)OC)N1C(=O)/C(=C\C2=CC=C(C=C2)SC3=CC=CC=C3)/SC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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